molecular formula C5H10ClN5 B6181633 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride CAS No. 2613383-73-4

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride

Cat. No.: B6181633
CAS No.: 2613383-73-4
M. Wt: 175.6
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound that features both azetidine and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under appropriate conditions.

    Reduction: The tetrazole ring can be reduced to form different derivatives.

    Substitution: Both the azetidine and tetrazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield azetidinones, while reduction of the tetrazole ring can produce amines.

Scientific Research Applications

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrazole ring may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to the combination of azetidine and tetrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not found in compounds with only one of these rings.

Properties

CAS No.

2613383-73-4

Molecular Formula

C5H10ClN5

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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